molecular formula C19H23N5O2 B2953493 (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(phenyl)methanone CAS No. 898460-04-3

(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(phenyl)methanone

Cat. No. B2953493
CAS RN: 898460-04-3
M. Wt: 353.426
InChI Key: DUMXBMLAZPDUIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(phenyl)methanone” is a chemical compound with the molecular formula C19H23N5O2 . It is used in scientific research and its unique structure allows for various applications, such as drug development and catalyst synthesis.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, aromatic acid chlorides have been coupled with Piperzain-yl(3,4,5-trimethoxyphenyl)methanone in the presence of a triethylamine base to yield trimethoxyphenyl piperzine derivatives .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C19H23N5O2 . Further details about its structure can be obtained from molecular modeling and structure-based hit optimization studies .


Chemical Reactions Analysis

This compound has been identified as a selective transient receptor potential vanilloid 4 (TRPV4) channel antagonist and showed analgesic effect in Freund’s Complete Adjuvant (FCA) induced mechanical hyperalgesia model in guinea pig and rat .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular weight of 348.4 g/mol . Further details about its physical and chemical properties are not available in the retrieved papers.

Scientific Research Applications

Antinociceptive Activity

A series of 3-pyridazinones, which include molecules structurally similar to the mentioned compound, carrying different moieties, were synthesized and evaluated for their antinociceptive activity. These compounds demonstrated significant activity in the Koster test in mice, with certain derivatives being more effective than aspirin in antinociceptive activity tests (Gokçe, Doğruer, & Şahin, 2001).

Antiproliferative and Structural Analysis

Research into the structural characteristics and antiproliferative activity of derivatives, such as (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, has been conducted. These compounds showed promising antiproliferative activity, with their structures characterized using various analytical techniques, including X-ray diffraction. The stability and intermolecular interactions within the molecule have been explored through Hirshfeld surface analysis (Benaka Prasad et al., 2018).

Enzyme Inhibition for Cancer Therapy

Non-carboxylate morpholino(phenylpiperazin-1-yl)methanones, related to the mentioned compound, were prepared and shown to be potent and selective inhibitors of the AKR1C3 enzyme, a target for leukemia and hormone-related cancer therapies. Structural activity relationships revealed that lipophilic electron-withdrawing substituents and a ketone moiety were crucial for activity. These findings are supported by X-ray structure analysis showing the drug's interaction within the enzyme's active site (Flanagan et al., 2014).

Antifungal Activity

Pyridazinone derivatives have been developed as β-1,3-glucan synthase inhibitors, presenting a new approach to antifungal therapy. Modifications to the core structure and optimization of the sulfonamide moiety in these compounds led to improved systemic exposure and potent activity against Candida species (Zhou et al., 2011).

Future Directions

The future directions for this compound could involve further optimization studies to develop more potent reversible MAGL inhibitors . Additionally, it could be explored for its potential applications in drug development and catalyst synthesis.

properties

IUPAC Name

[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c25-19(16-4-2-1-3-5-16)24-10-8-22(9-11-24)17-6-7-18(21-20-17)23-12-14-26-15-13-23/h1-7H,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMXBMLAZPDUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.